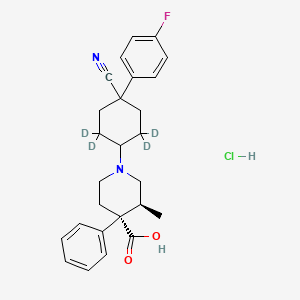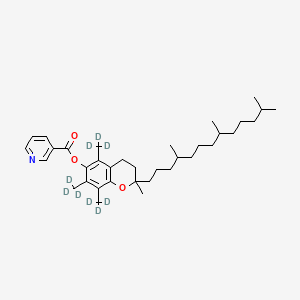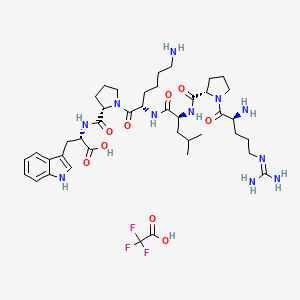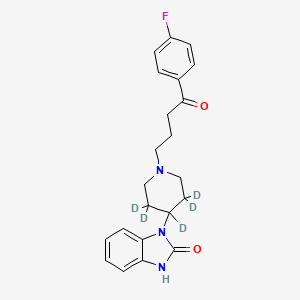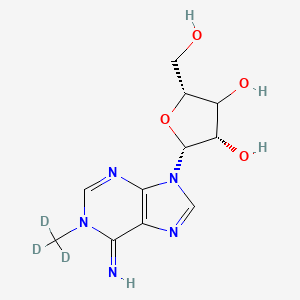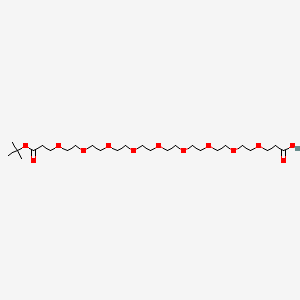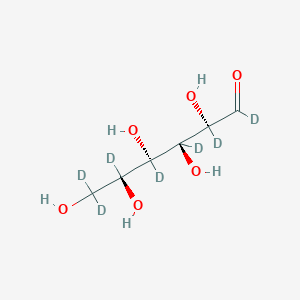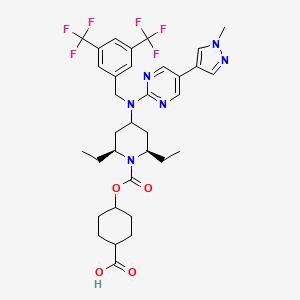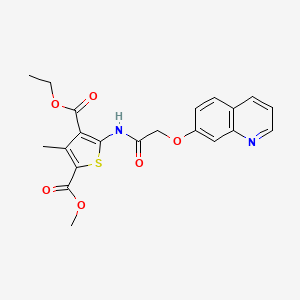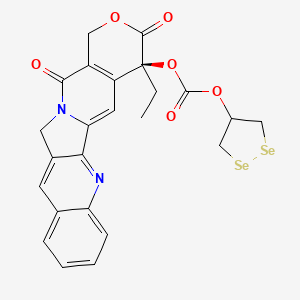
CPT-Se3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CPT-Se3 is a camptothecin seleno-derivative known for its enhanced anticancer efficacy. This compound effectively kills cancer cells and hinders tumor proliferation by diminishing the GSH/GSSG ratio and total thiols while increasing reactive oxygen species levels, ultimately triggering apoptosis in Hep G2 cells .
Preparation Methods
CPT-Se3 is synthesized through the integration of a diselenide unit into camptothecin. The synthetic route involves the reaction of camptothecin with selenium-containing reagents under specific conditions to form the seleno-derivative. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product
Chemical Reactions Analysis
CPT-Se3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of diselenide compounds, while reduction can result in the cleavage of the selenium-carbon bond .
Scientific Research Applications
CPT-Se3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound to study the effects of selenium incorporation on the properties of camptothecin derivatives. In biology, it is used to investigate the mechanisms of apoptosis and the role of reactive oxygen species in cancer cell death. In medicine, this compound is explored for its potential as an anticancer agent, with studies showing significant cytotoxicity against various cancer cell lines, including HeLa, Hep G2, A549, and SMMC-7721 . In industry, this compound may be used in the development of new anticancer drugs and therapies.
Mechanism of Action
CPT-Se3 exerts its effects by stabilizing the covalent binding of topoisomerase I to its DNA substrates, leading to the formation of reversible, single-strand nicks that produce potentially lethal double-strand DNA breaks. This results in apoptosis of cancer cells. The compound also decreases the GSH/GSSG ratio and total thiols, elevates reactive oxygen species levels, and ultimately induces apoptosis in cancer cells .
Comparison with Similar Compounds
CPT-Se3 is unique compared to other camptothecin derivatives due to the incorporation of selenium, which enhances its anticancer efficacy. Similar compounds include other camptothecin derivatives such as topotecan and irinotecan, which are also topoisomerase I inhibitors but do not contain selenium. This compound demonstrates improved potency in killing cancer cells and inhibiting tumor growth compared to these other derivatives .
Properties
Molecular Formula |
C24H20N2O6Se2 |
|---|---|
Molecular Weight |
590.4 g/mol |
IUPAC Name |
diselenolan-4-yl [(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] carbonate |
InChI |
InChI=1S/C24H20N2O6Se2/c1-2-24(32-23(29)31-15-11-33-34-12-15)17-8-19-20-14(7-13-5-3-4-6-18(13)25-20)9-26(19)21(27)16(17)10-30-22(24)28/h3-8,15H,2,9-12H2,1H3/t24-/m0/s1 |
InChI Key |
OGFGREGYNYYCRD-DEOSSOPVSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)OC6C[Se][Se]C6 |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)OC6C[Se][Se]C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


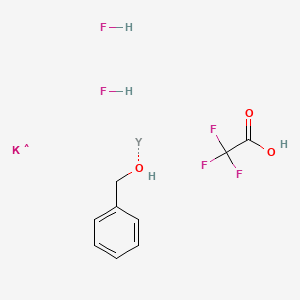
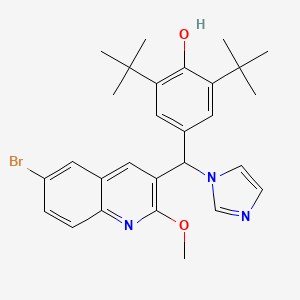
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide](/img/structure/B12423745.png)
